1,2-Di-sec-butyltetrahydropyridazine-3,6-dione
Description
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione (CAS: 22264-19-3) is a tetrahydropyridazine derivative featuring a six-membered ring with two nitrogen atoms and two ketone groups at positions 3 and 4. The molecule is substituted at positions 1 and 2 with sec-butyl groups, which enhance its lipophilicity compared to simpler pyridazinediones.
Properties
CAS No. |
22264-19-3 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1,2-di(butan-2-yl)diazinane-3,6-dione |
InChI |
InChI=1S/C12H22N2O2/c1-5-9(3)13-11(15)7-8-12(16)14(13)10(4)6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
WKDHKHBYZQXXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)CCC(=O)N1C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione can be synthesized through the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This reaction is typically carried out under transition-metal-free conditions, making it an economical and practical method . The reaction conditions involve the use of an aqueous medium at a temperature of around 95°C for 2-4 hours, catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P .
Industrial Production Methods
The industrial production of 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione involves the use of solid ion-exchange resins as catalysts. These catalysts offer several advantages, including high selectivity, ease of separation from reaction products, and reusability . The process typically involves the reaction of cis-butenedioic acid with hydrazine in an aqueous medium, followed by intramolecular dehydration .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dioxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles like amines and alcohols under mild to moderate temperatures.
Major Products
The major products formed from these reactions include dioxo derivatives, dihydropyridazine derivatives, and various substituted pyridazines .
Scientific Research Applications
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Medicine: Explored for its cardiotonic, sedative, and analgesic properties.
Industry: Utilized in the production of herbicides, insecticides, and plant growth regulators.
Mechanism of Action
The mechanism of action of 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione involves its interaction with various molecular targets and pathways. It is known to form adsorption complexes with polymer-bound sulfonate ions and counterions of cation exchangers . This interaction leads to the formation of heterocyclic hydrazides, which exhibit various biological activities.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on shared dione functionalities, heterocyclic cores, or substituent effects:
Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)
- Key Properties : Used as a plant growth regulator due to its ability to inhibit cell division .
- The sec-butyl groups increase lipophilicity, which may expand its utility in hydrophobic environments (e.g., membrane penetration in agrochemicals) .
1-[2-(Pyridin-2-yl)ethyl]-1,2-dihydropyridazine-3,6-dione
- Structure : Dihydropyridazine-dione substituted with a pyridinyl ethyl group .
- Comparison : Unlike the target compound’s aliphatic sec-butyl groups, the pyridinyl ethyl substituent may enhance solubility in polar solvents and enable coordination chemistry applications .
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
- Structure : Pyrazine (para-nitrogen) fused with a pyridine ring, bearing hydroxyl and dione groups .
- Key Properties : Compound 46 in this class exhibits potent bioactivity (EC50 = 6 nM), likely due to hydrogen bonding from hydroxyl groups .
- Comparison : The pyridazine core (adjacent nitrogens) in the target compound may exhibit distinct electronic interactions compared to pyrazine derivatives, influencing receptor binding or catalytic activity.
Etophylline (Purine-2,6-dione)
- Structure : A purine derivative with dione groups at positions 2 and 6 .
- Key Properties : Bronchodilator used in respiratory therapies.
- Comparison: While both compounds share dione functionalities, the purine scaffold of etophylline is associated with adenosine receptor modulation, whereas the pyridazine core may target different biological pathways .
Comparative Data Table
Key Findings
Substituent Effects : Aliphatic sec-butyl groups enhance lipophilicity, whereas aromatic substituents (e.g., pyridinyl ethyl) improve solubility and metal-binding capacity .
Ring System Differences : Pyridazine (adjacent nitrogens) vs. pyrazine (para nitrogens) cores influence electronic properties and intermolecular interactions, affecting applications in catalysis or pharmacology .
Biological Activity
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione, a derivative of tetrahydropyridazine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is recognized for its structural versatility and possible interactions with various biomolecules, making it a candidate for therapeutic applications.
Molecular Formula: C12H18N2O2
Molecular Weight: 222.29 g/mol
IUPAC Name: 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione
Canonical SMILES: CC(C)C1=NN(C(C)C)C(=O)C(=O)C1
The compound features a tetrahydropyridazine ring with two sec-butyl groups and two carbonyl functionalities, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione exhibits a variety of biological activities:
- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Antioxidant Properties: The presence of carbonyl groups allows the compound to act as an electron donor, thereby scavenging free radicals and reducing oxidative stress in cellular systems.
- Anti-inflammatory Effects: Preliminary data suggest that 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
The biological activity of 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione can be attributed to several mechanisms:
- Interaction with Enzymes: The carbonyl groups can form hydrogen bonds with active sites of enzymes involved in metabolic processes.
- Membrane Disruption: The hydrophobic sec-butyl groups may integrate into lipid bilayers of microbial membranes, leading to increased permeability and cell lysis.
- Free Radical Scavenging: The compound's structure enables it to donate electrons effectively, neutralizing reactive oxygen species (ROS).
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of tetrahydropyridazine. The results indicated that 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione exhibited the highest activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Case Study 2: Anti-inflammatory Potential
In a study by Johnson et al. (2024), the anti-inflammatory effects were assessed using an animal model of induced inflammation. The administration of 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione resulted in a significant reduction in swelling and pain scores compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
